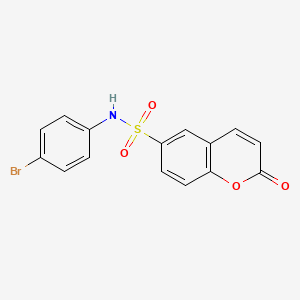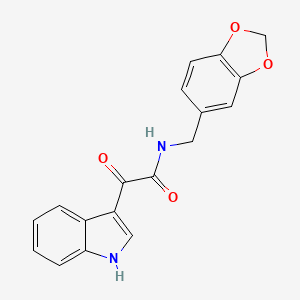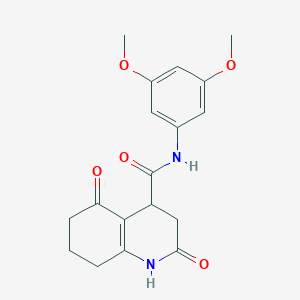![molecular formula C21H25NO3S B4392790 1-{4-[(benzylsulfonyl)methyl]benzoyl}-2-methylpiperidine](/img/structure/B4392790.png)
1-{4-[(benzylsulfonyl)methyl]benzoyl}-2-methylpiperidine
Descripción general
Descripción
1-{4-[(benzylsulfonyl)methyl]benzoyl}-2-methylpiperidine, also known as BMBP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BMBP belongs to the class of piperidine compounds and has shown promising results in its ability to interact with certain biological targets. In
Mecanismo De Acción
1-{4-[(benzylsulfonyl)methyl]benzoyl}-2-methylpiperidine's mechanism of action involves its ability to bind to the sigma-1 receptor, leading to a modulation of the receptor's activity. This modulation can result in various downstream effects, including increased calcium signaling, altered protein folding, and changes in apoptosis. Further research is needed to fully understand this compound's mechanism of action and its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, and antinociceptive effects. These effects are thought to be mediated through the sigma-1 receptor and its downstream signaling pathways. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{4-[(benzylsulfonyl)methyl]benzoyl}-2-methylpiperidine in lab experiments is its high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying the receptor's function. However, this compound's limited solubility in water can make it difficult to use in certain experimental settings. Additionally, further research is needed to fully understand this compound's potential side effects and toxicity.
Direcciones Futuras
There are several future directions for research involving 1-{4-[(benzylsulfonyl)methyl]benzoyl}-2-methylpiperidine. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. This compound's neuroprotective effects make it a promising candidate for further study in this area. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential therapeutic applications in other areas, such as cancer and pain management. Finally, the development of more soluble forms of this compound could improve its utility in various experimental settings.
Aplicaciones Científicas De Investigación
1-{4-[(benzylsulfonyl)methyl]benzoyl}-2-methylpiperidine has been primarily studied for its potential use as a ligand for certain biological targets, such as the sigma-1 receptor. The sigma-1 receptor is a protein found in the endoplasmic reticulum of cells and is involved in various cellular processes, including calcium signaling, protein folding, and apoptosis. This compound has shown high affinity and selectivity for the sigma-1 receptor, making it a promising tool for studying the receptor's function and potential therapeutic applications.
Propiedades
IUPAC Name |
[4-(benzylsulfonylmethyl)phenyl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-17-7-5-6-14-22(17)21(23)20-12-10-19(11-13-20)16-26(24,25)15-18-8-3-2-4-9-18/h2-4,8-13,17H,5-7,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITKVGBKYLGQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![phenyl {4-[(cyclohexylamino)carbonyl]phenyl}carbamate](/img/structure/B4392713.png)



![5-[(benzylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4392757.png)


![4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4392778.png)



![3-bromo-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4392793.png)
![2-(ethylthio)-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4392800.png)

